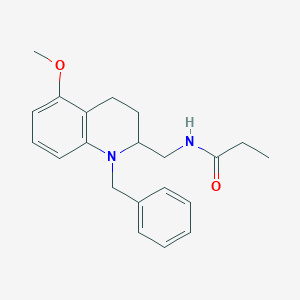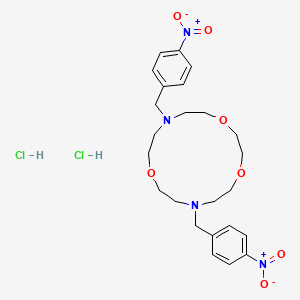![molecular formula C20H15Cl2N5O4S2 B1193802 (2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)
(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZHK is a potent inhibitor of hLDH5.
Applications De Recherche Scientifique
Structural Characterization and Potential as a DHFR Inhibitor
Al-Wahaibi et al. (2021) conducted a structural characterization of dihydropyrimidine derivatives, including compounds structurally similar to the one . They used X-ray diffraction analysis to understand their crystalline structure and performed molecular docking simulations to assess their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme. This suggests that our compound could have applications in inhibiting DHFR, an enzyme target in cancer and antibacterial therapies (Al-Wahaibi et al., 2021).
Synthesis and Evaluation as Thymidylate Synthase Inhibitors
Gangjee et al. (1996, 1997) synthesized novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, including compounds structurally related to the one , as potential inhibitors of thymidylate synthase (TS). These compounds were evaluated for their potential as antitumor and antibacterial agents, indicating possible applications in these areas for our compound (Gangjee et al., 1996), (Gangjee et al., 1997).
Antibacterial and Antitubercular Activity
Modha et al. (2001) evaluated similar dihydropyrimidin-4-ones for their in vitro antimicrobial and antitubercular activities. These findings suggest that our compound may have similar applications in combating bacterial and tuberculosis infections (Modha et al., 2001).
Antimicrobial Activity
Sarvaiya et al. (2019) synthesized and evaluated compounds including tetrahydropyrimidine derivatives for their antimicrobial activity against various bacteria and fungi. This suggests potential for our compound in antimicrobial applications (Sarvaiya et al., 2019).
Inhibitory Activity against Plant Pathogens
Su et al. (2020, 2021) designed pyrimidine-containing compounds and evaluated their inhibitory activities against plant pathogens. Their research suggests a potential application for our compound in agriculture, specifically in controlling plant diseases (Su et al., 2020), (Su et al., 2021).
Potential in Alzheimer’s Disease Treatment
Rehman et al. (2018) synthesized new derivatives of dihydropyrimidine for evaluating as drug candidates for Alzheimer’s disease. This indicates a potential research application of our compound in neurodegenerative disease treatment (Rehman et al., 2018).
Propriétés
Formule moléculaire |
C20H15Cl2N5O4S2 |
|---|---|
Poids moléculaire |
524.39 |
Nom IUPAC |
(2R)-2-{[5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C20H15Cl2N5O4S2/c1-10(18(28)25-12-3-5-13(6-4-12)33(24,30)31)32-20-26-17(14(9-23)19(29)27-20)11-2-7-15(21)16(22)8-11/h2-8,10H,1H3,(H,25,28)(H2,24,30,31)(H,26,27,29)/t10-/m1/s1 |
Clé InChI |
YDJOCTZRWDYNJT-SNVBAGLBSA-N |
SMILES |
C[C@@H](SC1=NC(C2=CC=C(Cl)C(Cl)=C2)=C(C#N)C(N1)=O)C(NC3=CC=C(S(=O)(N)=O)C=C3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-JNK; 4 JNK; 4JNK; ZHK |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)




